molecular formula C19H22N2O5 B4128338 methyl 2-[({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonyl)amino]benzoate

methyl 2-[({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonyl)amino]benzoate

Cat. No. B4128338
M. Wt: 358.4 g/mol
InChI Key: OWSVPOAXVDFPCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonyl)amino]benzoate, also known as URB597, is a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for the breakdown of the endocannabinoid anandamide, which plays a crucial role in pain regulation, mood, and appetite. By inhibiting FAAH, URB597 increases the levels of anandamide in the body, leading to potential therapeutic benefits.

Mechanism of Action

Methyl 2-[({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonyl)amino]benzoate works by inhibiting the FAAH enzyme, which is responsible for breaking down anandamide. Anandamide is an endocannabinoid that binds to cannabinoid receptors in the body, leading to various physiological effects. By inhibiting FAAH, methyl 2-[({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonyl)amino]benzoate increases the levels of anandamide in the body, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
methyl 2-[({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonyl)amino]benzoate has been shown to have various biochemical and physiological effects. It increases the levels of anandamide in the body, which can lead to pain relief, improved mood, and increased appetite. It has also been shown to have anti-inflammatory effects and may have neuroprotective properties.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 2-[({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonyl)amino]benzoate in lab experiments is its selectivity for the FAAH enzyme, which reduces the potential for off-target effects. However, methyl 2-[({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonyl)amino]benzoate has a short half-life and may require multiple doses for sustained effects. Additionally, the synthesis of methyl 2-[({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonyl)amino]benzoate can be complex and time-consuming, which may limit its use in some experiments.

Future Directions

There are several future directions for the research and development of methyl 2-[({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonyl)amino]benzoate. One potential direction is the investigation of its potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further research is needed to fully understand its neuroprotective properties and its potential as a treatment for neurodegenerative diseases. Finally, the development of more efficient synthesis methods may make methyl 2-[({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonyl)amino]benzoate more accessible for research and clinical use.

Scientific Research Applications

Methyl 2-[({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonyl)amino]benzoate has been the subject of extensive scientific research due to its potential therapeutic benefits. Studies have shown that methyl 2-[({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonyl)amino]benzoate can reduce pain and inflammation, improve mood and anxiety, and increase appetite. It has also been investigated as a potential treatment for addiction and neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

methyl 2-[1-(2,5-dimethoxyphenyl)ethylcarbamoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c1-12(15-11-13(24-2)9-10-17(15)25-3)20-19(23)21-16-8-6-5-7-14(16)18(22)26-4/h5-12H,1-4H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSVPOAXVDFPCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)OC)NC(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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